2-Phenyl-1,2,3,4-tetrahydroisoquinoline

Cholinesterase inhibition Alzheimer's disease SAR negative control

In cholinesterase inhibitor HTS, a flawed negative control generates false positives from scaffold artifacts. 2-Phenyl-THIQ (CAS 3340-78-1) is the only N-aryl-THIQ exhibiting zero AChE and BuChE inhibition at 10 μM, while C-1 derivatives reach sub-μM IC₅₀. • Validated baseline control normalizes inter-plate variability in dose-response screening • Exclusive C-1 library precursor via photoredox iminium ion chemistry (inaccessible to N-alkyl analogs) • Low pKa (4.94) ensures neutral species at pH 7.4 for CNS-permeable probe development Supplied at ≥95% purity with full characterization. Standard R&D packaging; bulk quantities available on request.

Molecular Formula C15H15N
Molecular Weight 209.29 g/mol
CAS No. 3340-78-1
Cat. No. B050107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,2,3,4-tetrahydroisoquinoline
CAS3340-78-1
Synonyms1,2,3,4-Tetrahydro-2-phenylisoquinoline_x000B_
Molecular FormulaC15H15N
Molecular Weight209.29 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C15H15N/c1-2-8-15(9-3-1)16-11-10-13-6-4-5-7-14(13)12-16/h1-9H,10-12H2
InChIKeyONQBUHWENXKHHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-THIQ: Core Scaffold Identity & Procurement Profile


2-Phenyl-1,2,3,4-tetrahydroisoquinoline (2-Ph-THIQ) is an N-aryl substituted heterocyclic compound with the molecular formula C15H15N, a molecular weight of 209.29 g/mol, and a melting point of 45–46 °C . It belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class, a privileged scaffold in medicinal chemistry recognized for its presence in natural alkaloids and synthetic bioactive molecules [1]. The N-phenyl substitution distinguishes this compound from the parent THIQ and N-alkyl analogs, conferring a markedly lower predicted pKa of 4.94 ± 0.40 and enabling its use as a versatile intermediate in C-1 functionalization chemistry via photoredox, copper-catalyzed oxidative coupling, and Mannich-type reactions [2]. Commercially available at standard purities of ≥95% with characterization by NMR, HPLC, or GC, this compound serves as both a building block for lead optimization campaigns and an essential inactive control in structure-activity relationship (SAR) studies targeting cholinergic enzymes .

Medicinal Chemistry Scaffold

N-aryl THIQ core for kinase, steroidomimetic, and CNS probe design.

Synthetic Diversification Hub

Required intermediate for photoredox C-1 library synthesis; not replicable with N-alkyl analogs.

Inactive Control Standard

Baseline control for cholinesterase SAR assays; no AChE/BuChE inhibition at screening concentrations.

Why N-Phenyl THIQ Cannot Be Replaced


Generic substitution among THIQ analogs is precluded by three structural features that fundamentally alter biological target engagement, synthetic reactivity, and physicochemical behavior. First, the N-phenyl group dramatically reduces basicity (pKa 4.94 vs ~9.66 for N-methyl-THIQ), shifting the predominant ionization state at physiological pH and consequently altering membrane permeability and assay compatibility . Second, 2-Phenyl-THIQ exhibits a distinct biological inactivity profile against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) that is diametrically opposite to that of its C-1 functionalized derivatives, making the unsubstituted scaffold uniquely valuable as an essential negative control in SAR campaigns [1]. Third, the N-aryl substituent enables a specific copper-catalyzed oxidative iminium ion formation pathway that is not accessible to N-alkyl analogs, rendering 2-Phenyl-THIQ the required starting material for a broad class of C-1 diversified compound libraries [2]. These differences mean that neither N-methyl-THIQ, N-benzyl-THIQ, nor the parent tetrahydroisoquinoline can serve as drop-in replacements in established synthetic protocols or biological assay systems.

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N-Alkyl Analogs Shift Ionization State

N-Methyl-THIQ is predominantly charged at physiological pH, fundamentally altering permeability and assay compatibility vs. neutral N-phenyl species.

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Cholinesterase Activity Profile Diverges

Replacing 2-Phenyl-THIQ with unsubstituted or N-methyl analogs introduces confounding enzyme inhibition, invalidating negative control data.

!
Synthetic Route Incompatibility

Photoredox C-1 diversification requires the N-phenyl iminium ion pathway; N-alkyl analogs do not support this established library synthesis.

Differentiation Evidence: 2-Phenyl-THIQ vs. Analogs


Cholinesterase Inactivity as Essential Negative Control

At a screening concentration of 10 μM, the unsubstituted 2-Phenyl-THIQ (compound 1a) exhibited no measurable inhibition of either acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), whereas C-1 functionalized derivatives from the same N-aryl-THIQ series demonstrated potent, low-micromolar inhibitory activity [1]. This binary activity/inactivity distinction is critical for SAR interpretation: the parent scaffold's lack of cholinesterase engagement isolates the C-1 position as the sole determinant of inhibitory potency [2]. The most potent C-1 derivative, compound 3i, achieved an IC50 of 0.66 μM against AChE and 1.20 μM against BuChE, while compound 3c showed an IC50 of 0.42 μM against AChE, values comparable to the reference drug donepezil [1]. This divergent activity profile—complete inactivity of the parent versus sub-micromolar potency of substituted analogs—establishes 2-Phenyl-THIQ as an indispensable inactive control compound for any assay system evaluating cholinesterase-targeting THIQ derivatives.

Cholinesterase Inactivity
Head-to-head

2-Phenyl-THIQ: No AChE/BuChE inhibition at 10 µM. Derivative 3c: AChE IC50 = 0.42 µM.

Essential negative control for THIQ SAR studies.

Any C-1 substitution may shift activity; verify baseline per assay plate.

Cholinesterase inhibition Alzheimer's disease SAR negative control Acetylcholinesterase Butyrylcholinesterase

MAO-B Inhibition: Attenuated Activity vs. N-Methyl-THIQ

Comparative MAO inhibition data reveal a profound N-substituent effect: 1,2,3,4-tetrahydroisoquinoline (parent THIQ) inhibits MAO-B with a Ki of 15 μM, its N-methyl derivative shows substantially enhanced potency with a Ki of 1 μM (15-fold improvement), while the N-phenyl derivative (2-Phenyl-THIQ) exhibits markedly weaker inhibition with an IC50 of 100 μM against MAO-B and 39 μM against MAO-A [1]. This trend demonstrates that N-phenyl substitution attenuates rather than enhances MAO engagement, in direct contrast to N-methyl substitution which yields the most potent MAO-B inhibitor among simple THIQ analogs [2]. The 100-fold weaker MAO-B inhibition relative to N-methyl-THIQ means that 2-Phenyl-THIQ can be employed in multi-target screening cascades where off-target MAO activity must be minimized.

MAO-B Inhibition
Cross-study

2-Phenyl-THIQ: IC50 ≈ 100 µM vs. N-Methyl-THIQ: Ki = 1 µM.

Supports multi-target screening with minimized off-target MAO activity.

~100-fold weaker MAO-B engagement vs. N-methyl analog.

Monoamine oxidase MAO-A MAO-B Neurodegeneration Parkinson's disease

Photoredox C-1 Diversification Enabled by N-Phenyl Group

The N-phenyl substituent on 2-Phenyl-THIQ is a structural prerequisite for visible-light-promoted photoredox C-1 functionalization chemistry. Under visible light irradiation with an Ir(III) photoredox catalyst, N-phenyl-THIQ undergoes single-electron oxidation to generate a key iminium ion intermediate that can be trapped by diverse nucleophiles, enabling systematic C-1 diversification [1]. This photoredox approach was employed to synthesize a library of 22 C-1 functionalized N-aryl-THIQ derivatives from the common 2-Phenyl-THIQ intermediate, achieving broad structural diversity through Mannich addition, Michael acceptor trapping, and Strecker-type cyanation pathways [2]. In contrast, N-alkyl THIQs such as N-methyl-THIQ do not generate stable iminium intermediates under these photoredox conditions and instead undergo alternative oxidation pathways, limiting their utility as diversification platforms [1]. The copper-catalyzed aerobic oxidative coupling of N-phenyl-THIQ with nucleophiles proceeds with a well-characterized iminium ion mechanism, the structure of which has been confirmed by X-ray crystallography [3].

Photoredox Diversification
Class-level

22 C-1 derivatives synthesized from common intermediate via Ir(III) photoredox.

N-Phenyl group required for stable iminium ion formation.

N-Alkyl analogs do not support this synthetic workflow.

Photoredox catalysis C-H functionalization Synthetic methodology Medicinal chemistry Library synthesis

Basicity Differential: Neutral vs. Cationic THIQ Species

The predicted pKa of 2-Phenyl-THIQ (4.94 ± 0.40) is approximately 4.7 log units lower than that of N-Methyl-THIQ (~9.66), reflecting a dramatic difference in the basicity of the tertiary amine nitrogen . This corresponds to a > 10,000-fold difference in the equilibrium constant for protonation. At physiological pH 7.4, N-Methyl-THIQ exists predominantly in its protonated, positively charged form (> 99% ionized), whereas 2-Phenyl-THIQ is predominantly neutral (> 99% uncharged) [1]. This ionization difference has direct consequences: the neutral N-phenyl species exhibits greater passive membrane permeability and enhanced blood-brain barrier penetration potential compared to the permanently charged N-methyl analog, a property confirmed by in vitro BBB permeability studies on C-1 functionalized N-aryl-THIQ derivatives showing log P values compatible with CNS drug-like profiles [1]. The lower basicity also confers superior organic solvent solubility (soluble in chloroform and methanol), facilitating chromatographic purification and formulation.

Basicity Differential
Cross-study

pKa 4.94 (2-Phenyl) vs. ~9.66 (N-Methyl). >10,000-fold protonation difference.

Neutral species at pH 7.4 may support passive membrane permeability.

Ionization state alters BBB penetration and assay compatibility.

pKa Drug-likeness Permeability Ionization state ADME

17β-HSD1 Inhibitor Template: N-Phenyl-THIQ Validation

The N-Phenyl-THIQ scaffold has been independently validated as a nonsteroidal template for 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibition, an emerging therapeutic target in estrogen-dependent diseases including breast cancer and endometriosis [1]. Systematic decoration of the 2-Phenyl-THIQ core at the 1-, 4-, and 6-positions, combined with N-4'-chlorophenyl substitution, yielded derivatives with IC50 values of approximately 350 nM as racemates in a recombinant protein-based assay [2]. The scaffold's activity is exquisitely dependent on the N-phenyl group: replacement with N-benzyl or N-alkyl groups resulted in distinct ERα binding and downregulation profiles that are therapeutically divergent [3]. Specifically, N-benzyl THIQ phenol derivatives displayed mid-nanomolar ERα binding with downregulation activity, whereas N-phenyl THIQ phenol derivatives showed a different selectivity fingerprint, underscoring the non-interchangeability of N-substituents in steroid receptor pharmacology.

17β-HSD1 Template
Class-level

Validated nonsteroidal template; optimized racemate IC50 ≈ 350 nM.

Reported entry point for steroidomimetic inhibitor development.

N-Benzyl analogs redirect target engagement to ERα modulation.

17β-HSD1 Breast cancer Endometriosis Steroidomimetic Nuclear receptor

Copper-Catalyzed Synthesis of 2-Phenyl-THIQ

A well-established copper-catalyzed N-arylation protocol provides 2-Phenyl-THIQ in 75% isolated yield from commercially available 1,2,3,4-tetrahydroisoquinoline and iodobenzene, using CuI (10 mol%) as catalyst and K3PO4 as base in 2-propanol/ethylene glycol at 85–90°C . The product is obtained as a yellow viscous liquid after silica gel column chromatography (ethyl acetate/n-hexane 1:20 v/v, Rf = 0.70) and fully characterized by 1H NMR . This yield compares favorably to alternative N-arylation methods: transition-metal-free triarylsulfonium triflate approaches provide good to high yields but require specialized reagents, while Pictet-Spengler routes to related phenyl-THIQ alkaloids achieve variable yields (50–93% depending on substrate) and do not directly yield the 2-phenyl regioisomer [1]. The copper-catalyzed method benefits from the use of inexpensive, bench-stable reagents (CuI, K3PO4, iodobenzene) and avoids the need for specialized ligands, glovebox techniques, or photoredox apparatus, making it the most accessible route for bulk procurement or in-house synthesis.

Synthetic Route
Cross-study

75% isolated yield via CuI-catalyzed N-arylation from THIQ and iodobenzene.

Scalable, commodity-reagent access route for bulk procurement.

Avoids Pictet-Spengler regioisomer limitations or specialized reagents.

Copper catalysis N-Arylation Process chemistry Synthetic yield Chromatographic purity

Application Scenarios for 2-Phenyl-THIQ


Inactive Control for Cholinesterase Inhibitor SAR

2-Phenyl-THIQ is the only N-aryl-THIQ analog that exhibits zero inhibition of both AChE and BuChE at 10 μM, whereas C-1 functionalized derivatives from the same scaffold achieve sub-micromolar IC50 values (0.42–1.20 μM) [1]. This binary activity/inactivity boundary makes 2-Phenyl-THIQ the essential negative control for any high-throughput or dose-response cholinesterase inhibition assay employing N-aryl-THIQ derivatives. Every screening plate should include 2-Phenyl-THIQ as the baseline to normalize inter-plate variability and confirm that observed inhibitory activity originates from C-1 substituent effects rather than scaffold-level artifacts. Laboratories attempting to substitute N-methyl-THIQ or unsubstituted THIQ as controls will obtain misleading positive signals, as both compounds exhibit measurable MAO-B inhibition [2].

Common Intermediate for Photoredox Library Synthesis

2-Phenyl-THIQ serves as the common synthetic intermediate for generating diverse C-1 functionalized compound libraries via visible-light photoredox chemistry, enabling systematic exploration of the C-1 position's structure-activity relationships [1]. The well-characterized iminium ion intermediate formed under photoredox conditions can be trapped by ketone enolates (Mannich addition), Michael acceptors, or trimethylsilyl cyanide (Strecker-type), yielding 22 fully characterized derivatives from a single starting material [2]. This synthetic workflow is not compatible with N-alkyl THIQs, which do not form stable iminium ions under these conditions. Procurement of 2-Phenyl-THIQ in multi-gram quantities is prerequisite for establishing this library synthesis platform in academic or industrial medicinal chemistry laboratories.

Steroidomimetic Template for 17β-HSD1 Lead Optimization

The N-Phenyl-THIQ scaffold constitutes a validated nonsteroidal template for 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitor development, with optimized derivatives achieving IC50 values of approximately 350 nM as racemates [1]. Structure-activity relationship studies have established that a 6-hydroxy group on the THIQ ring, lipophilic substitution at the 1- or 4-positions, and N-4'-chlorophenyl substitution are the key pharmacophoric elements for 17β-HSD1 inhibitory activity [2]. Critically, switching to the N-benzyl scaffold redirects pharmacological activity toward direct ERα modulation, demonstrating that the N-phenyl group is an irreplaceable determinant of target engagement [3]. Drug discovery programs targeting estrogen-dependent breast cancer or endometriosis should procure 2-Phenyl-THIQ as the starting scaffold for 17β-HSD1-focused optimization, distinct from N-benzyl-THIQ which serves ERα-downregulator programs.

Low Basicity for BBB-Penetrant CNS Probe Design

The predicted pKa of 4.94 for 2-Phenyl-THIQ ensures that the compound exists predominantly in its neutral, uncharged form at physiological pH 7.4, in stark contrast to N-alkyl THIQs which remain > 99% protonated [1]. This low basicity confers favorable passive membrane permeability characteristics, as confirmed by in vitro blood-brain barrier (BBB) permeability assays on structurally related C-1 functionalized N-aryl-THIQ derivatives [2]. For CNS drug discovery programs requiring BBB-penetrant THIQ-based probes or lead compounds, the N-phenyl scaffold provides a therapeutically enabling physicochemical starting point. Programs that inadvertently substitute N-methyl-THIQ as a scaffold will encounter a permanently charged species with severely restricted CNS penetration, fundamentally altering the developability profile of the resulting compound series.

Application
Selection Property
Validation Focus
Cholinesterase SAR Control
Confirmed inactivity at screening concentration
Verify baseline signal per assay plate
Photoredox Library Synthesis
N-Phenyl iminium ion pathway compatibility
Confirm C-1 diversification scope for target library
17β-HSD1 Lead Optimization
Nonsteroidal template with reported steroidomimetic context
Assess target engagement vs. ERα modulation
CNS Probe Design
Predominantly neutral species at physiological pH
Evaluate permeability and BBB penetration in model

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